molecular formula C6H6Cl2N2 B179702 2,6-Dichloro-N-methylpyridin-4-amine CAS No. 175461-33-3

2,6-Dichloro-N-methylpyridin-4-amine

Cat. No.: B179702
CAS No.: 175461-33-3
M. Wt: 177.03 g/mol
InChI Key: ITRDWZKFGCLLTO-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methylpyridin-4-amine: is an organic compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a methylamino group at the 4 position. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-N-methylpyridin-4-amine typically involves the chlorination of N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control temperature, pressure, and reagent addition, ensuring the efficient and safe production of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methylamino group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules .

Comparison with Similar Compounds

Uniqueness: 2,6-Dichloro-N-methylpyridin-4-amine is unique due to the presence of both chlorine atoms and the methylamino group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in various chemical syntheses and a valuable tool in scientific research .

Properties

IUPAC Name

2,6-dichloro-N-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRDWZKFGCLLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601456
Record name 2,6-Dichloro-N-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175461-33-3
Record name 2,6-Dichloro-N-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,4,6-Trichloropyridine (1800 g, 9.89 mol) was dissolved in ethanol (1800 mL). Methylamine 40% solution in ethanol (6.3 L) was added over 1 h and 40 min maintaining the reaction temperature between 20-25° C. The reaction was stirred for 14 hours at room temperature and concentrated. The product was filtered, washed with methyl t-butyl ether (1,500 ml) and dried to yield A1.6 (1200 g, 68%)
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Synthesis routes and methods II

Procedure details

An 8M solution of methylamine in ethanol (5 ml; 40 mmol) was added drop wise to a stirred solution of 2,4,6-trichloropyridine (5 g; 27.4 mmol) in absolute ethanol (50 ml). After heating to 55-60° C. for 24 hr, the mixture was cooled to rt and concentrated. After adding water (50 ml) to the residue, the resulting suspension was filtered and the white filter cake was washed with water (3×10 ml). After air drying, the solid was suspended in dichloromethane (25 ml) and stirred for 10 minutes. Filtration, rinsing with dichloromethane and drying afforded 2.45 g (51%) of A1.6 as a white solid. HPLC (A): 95%, ret. time=1.16 min., LC/MS (M+H)+=177.00 (178.99).
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